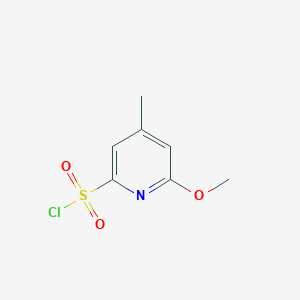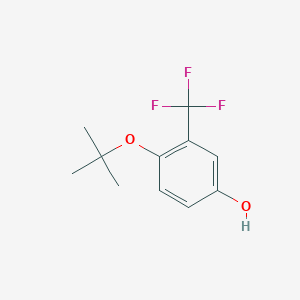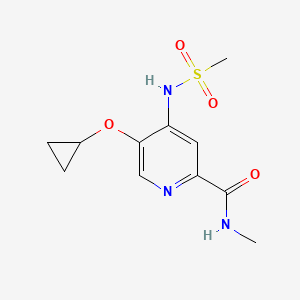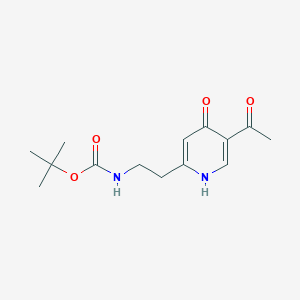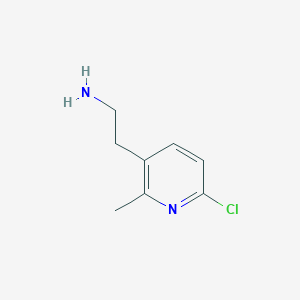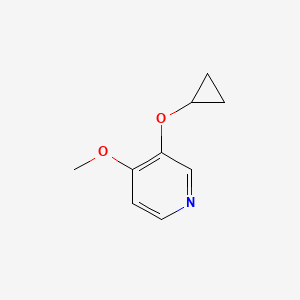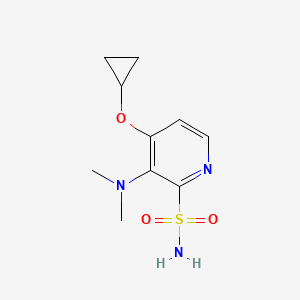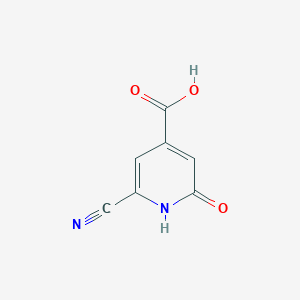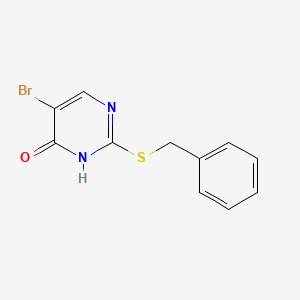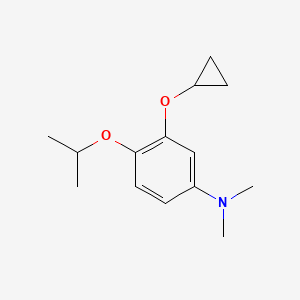
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline: is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.325 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline ring, with two methyl groups on the nitrogen atom. It is a derivative of aniline and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Cyclopropoxylation: The aniline derivative undergoes a cyclopropoxylation reaction, where a cyclopropoxy group is introduced to the aromatic ring.
N,N-Dimethylation: Finally, the nitrogen atom of the aniline ring is dimethylated using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It is also used in the development of new pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors. The cyclopropoxy and isopropoxy groups play a crucial role in modulating the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
- 3-Cyclopropoxy-4-isopropyl-N,N-dimethylaniline
- 4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline
Comparison: 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline is unique due to the specific positioning of the cyclopropoxy and isopropoxy groups on the aniline ring. This positioning affects its chemical reactivity, binding affinity, and overall properties compared to similar compounds.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-10(2)16-13-8-5-11(15(3)4)9-14(13)17-12-6-7-12/h5,8-10,12H,6-7H2,1-4H3 |
InChI Key |
CBSCYVZHTBWMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



